(4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
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Overview
Description
Preparation Methods
The synthesis of (4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Ethylanilino Intermediate: This step involves the reaction of ethylaniline with an appropriate acylating agent to form the ethylanilino derivative.
Acetylation: The ethylanilino intermediate is then acetylated using acetic anhydride or a similar acetylating agent.
Carbohydrazonoyl Formation: The acetylated intermediate undergoes a reaction with hydrazine or a hydrazine derivative to form the carbohydrazonoyl group.
Phenoxyacetic Acid Coupling: Finally, the carbohydrazonoyl intermediate is coupled with phenoxyacetic acid under suitable conditions to yield the target compound.
Chemical Reactions Analysis
(4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the acetic acid moiety are replaced by other groups.
Scientific Research Applications
(4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
(4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
(4-(2-((4-Ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has an ethoxy group instead of an ethyl group, which may result in different chemical and biological properties.
(4-(2-((4-Methylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: The presence of a methyl group instead of an ethyl group can also influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
765312-31-0 |
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Molecular Formula |
C19H19N3O5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H19N3O5/c1-2-13-3-7-15(8-4-13)21-18(25)19(26)22-20-11-14-5-9-16(10-6-14)27-12-17(23)24/h3-11H,2,12H2,1H3,(H,21,25)(H,22,26)(H,23,24)/b20-11+ |
InChI Key |
DDNVXZIFMNDGGG-RGVLZGJSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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